1-Ethyl-3-methylimidazolium Bromide: A Comprehensive Technical Guide
1-Ethyl-3-methylimidazolium Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-methylimidazolium (B1214524) bromide, often abbreviated as [EMIM]Br, is a prominent member of the imidazolium-based ionic liquids (ILs). These compounds, often defined as salts with melting points below 100°C, have garnered significant attention as environmentally benign alternatives to volatile organic solvents in a wide array of applications.[1][2] Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and excellent solvating power for a range of organic and inorganic materials, make them highly versatile.[2][3] This technical guide provides an in-depth overview of the core properties, synthesis, and characterization of 1-Ethyl-3-methylimidazolium bromide, tailored for professionals in research and development.
Core Properties of 1-Ethyl-3-methylimidazolium Bromide
The properties of 1-Ethyl-3-methylimidazolium bromide are dictated by the structure of its constituent ions: the 1-ethyl-3-methylimidazolium cation and the bromide anion. These properties can be broadly categorized into physical, chemical, and electrochemical characteristics.
Physicochemical Properties
A summary of the key quantitative physicochemical properties of 1-Ethyl-3-methylimidazolium bromide is presented in the table below. It is important to note that while general trends are well-established, specific values for properties such as viscosity and ionic conductivity are highly temperature-dependent and can be influenced by the presence of impurities, particularly water.
| Property | Value | Conditions/Notes |
| Molecular Formula | C₆H₁₁BrN₂ | |
| Molecular Weight | 191.07 g/mol | |
| Appearance | White to pale yellow crystalline powder | [4] |
| Melting Point | 91 °C | [5] |
| Boiling Point | Not applicable (decomposes before boiling) | Possesses negligible vapor pressure.[3] |
| Density | 1.49 g/cm³ | at 26 °C[5] |
| Solubility | Soluble in water, ethanol, acetonitrile | [6] Insoluble in non-polar solvents like hexane.[2] |
| Viscosity | Data not available for the bromide salt | Generally, viscosity of imidazolium (B1220033) ILs decreases with increasing temperature.[7] |
| Ionic Conductivity | Data not available for the bromide salt | Generally, ionic conductivity of imidazolium ILs increases with increasing temperature.[8] |
Chemical Properties
1-Ethyl-3-methylimidazolium bromide exhibits several key chemical properties that underpin its utility:
-
High Thermal Stability: This ionic liquid is stable across a broad range of temperatures, making it suitable for high-temperature reactions.[2]
-
Low Volatility: As an ionic liquid, [EMIM]Br has a negligible vapor pressure and does not readily evaporate under normal conditions.[2][3]
-
Chemical Stability: It remains stable in both acidic and basic conditions.[2]
-
High Dissolving Power: It is capable of dissolving a wide variety of organic and inorganic compounds.[2]
Experimental Protocols
Synthesis of 1-Ethyl-3-methylimidazolium Bromide
The most common method for the synthesis of 1-Ethyl-3-methylimidazolium bromide is the quaternization of 1-methylimidazole (B24206) with ethyl bromide.[2][6]
Materials and Equipment:
-
1-Methylimidazole
-
Ethyl bromide
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a two-necked round-bottom flask, dissolve 1-methylimidazole (0.1 mmol) in anhydrous toluene.[6]
-
While stirring the solution, slowly add ethyl bromide (0.3 mmol) dropwise.[6] The reaction is exothermic, so controlled addition is crucial.
-
After the addition is complete, heat the reaction mixture with stirring at 40°C for 24 hours.[6]
-
Upon completion of the reaction, a solid product will have formed.
-
Remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Wash the resulting solid product multiple times with a non-polar solvent such as ethyl acetate (B1210297) to remove any unreacted starting materials.
-
Dry the purified 1-Ethyl-3-methylimidazolium bromide under vacuum to remove any residual solvent.[4]
Diagram: Synthesis Workflow of 1-Ethyl-3-methylimidazolium Bromide
Caption: Workflow for the synthesis of 1-Ethyl-3-methylimidazolium bromide.
Characterization Protocols
1. Structural Confirmation (NMR and IR Spectroscopy):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized ionic liquid. The characteristic peaks for the imidazolium ring protons and the ethyl and methyl groups should be present and in the correct integration ratios. For example, in CDCl₃, the proton on the C2 carbon of the imidazolium ring typically appears as a singlet downfield (around 9.66 ppm).[4][9]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for C-H stretching of the alkyl chains and the imidazolium ring, as well as C=N and C=C stretching of the ring, are expected.[4]
2. Purity and Water Content Analysis:
-
Purity Determination: The purity of the ionic liquid can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or by titration of the bromide content.
-
Water Content (Karl Fischer Titration): The water content is a critical parameter as it can significantly affect the physicochemical properties of the ionic liquid. Karl Fischer titration is the standard method for accurately determining the water content.[10][11] This technique is highly effective for ionic liquids due to their ability to dissolve a wide range of compounds.[1][10]
3. Physicochemical Property Measurement:
-
Melting Point: Determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC).
-
Density: Measured using a pycnometer or a vibrating tube densimeter.
-
Viscosity: A rotational viscometer or a falling-ball viscometer can be used to measure the viscosity of the ionic liquid as a function of temperature.[12]
-
Ionic Conductivity: Measured using a conductivity meter with a suitable probe. The measurement is typically performed over a range of temperatures to understand the temperature dependence.[13]
Applications and Logical Relationships
The unique properties of 1-Ethyl-3-methylimidazolium bromide lead to its application in various fields.
Diagram: Properties and Applications of 1-Ethyl-3-methylimidazolium Bromide
Caption: Interrelationship of core properties and applications.
Safety and Handling
1-Ethyl-3-methylimidazolium bromide is classified as a skin and eye irritant.[9] It may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
References
- 1. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 2. nbinno.com [nbinno.com]
- 3. Temperature-dependent conductivity of Emim+ (Emim+ = 1-ethyl-3-methyl imidazolium) confined in channels of a metal–organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rroij.com [rroij.com]
- 5. 1-Ethyl-3-methylimidazolium bromide, >99% | IoLiTec [iolitec.de]
- 6. 1-Ethyl-3-methylimidazolium bromide synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. rsc.org [rsc.org]
- 10. hiyka.com [hiyka.com]
- 11. iolitec.de [iolitec.de]
- 12. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 13. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
